(2R,5S)-L-薄荷醇-5-(乙酰氧基)-1,3-氧硫杂环己烷-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

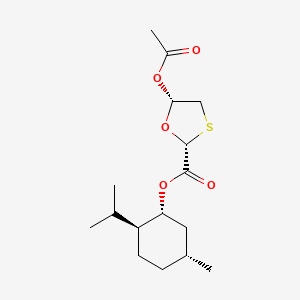

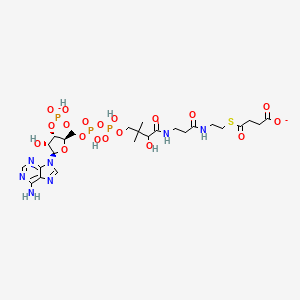

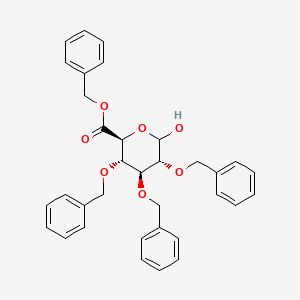

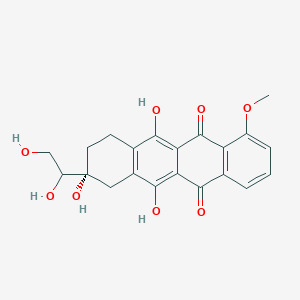

The compound of interest, "(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate," is a derivative of 1,3-oxathiolane, a scaffold that has significance in organic and medicinal chemistry due to its structural and functional versatility. The menthol moiety contributes to the chiral complexity and potential for bioactivity, making its derivatives valuable for study and application in various fields, excluding direct drug use and dosage considerations.

Synthesis Analysis

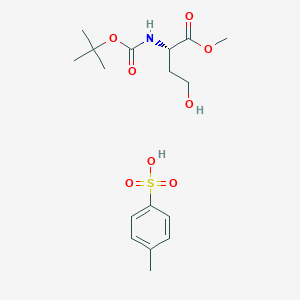

The synthesis of related 1,3-oxathiolane derivatives involves chemoselective reduction and acylation steps to produce specific isomers with high isomeric purity. Techniques such as high-performance liquid chromatography (HPLC) and spectroscopic methods are used to ascertain the absolute stereochemistry and purity of these compounds (Siddiqui et al., 1994).

Molecular Structure Analysis

The molecular structure of 1,3-oxathiolane derivatives, including those with menthol substitutions, is characterized by specific conformational features. For example, the oxathiolane ring may adopt an envelope conformation, while the menthol-based cyclohexane ring typically exhibits a chair conformation, ensuring all substituents are in equatorial positions for stability (Dutkiewicz et al., 2009).

Chemical Reactions and Properties

Derivatives of 1,3-oxathiolane engage in various chemical reactions, including acetalization and radical tandem reactions, showcasing different stereoselectivities based on the orientation of substituents. These reactions are pivotal for constructing complex molecules with specific stereochemical configurations (Marinković et al., 2004).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Detailed X-ray crystallography can reveal the precise arrangement of atoms within the crystal lattice, highlighting intermolecular interactions that govern the compound's physical state and stability (Dutkiewicz et al., 2009).

科学研究应用

合成和生物学评估

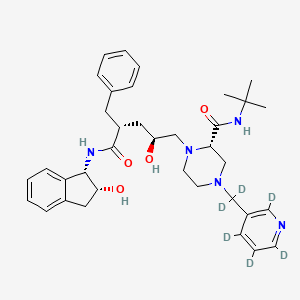

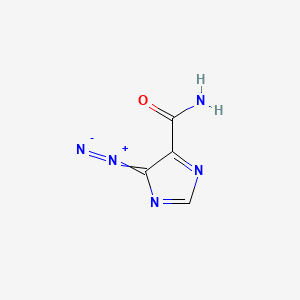

(2R,5S)-5-氨基-2-[2-(羟甲基)-1,3-氧硫杂环己烷-5-基]-1,2,4-三嗪-3(2H)-酮及其类似物已由 6-氮杂尿苷合成。这些化合物被评估了对各种肿瘤细胞系的细胞毒性和对 HIV-1 和 HBV 的抗病毒活性 (Liu et al., 2000)。

分子力学和抗病毒评估

已报道了 1,3-二氧戊环和 1,3-氧硫杂环戊核苷类似物的合成,包括它们的分子力学计算、构象偏差以及对基于细胞的测定中 HCV RNA 复制、痘苗和 HIV 的评估。然而,发现合成的化合物是无活性的 (Bera et al., 2004)。

化学反应性和分子建模

已研究了 1,3-氧硫杂环己烷-5-酮对各种试剂的特殊反应行为,导致开环和稠合杂环系统。进行了密度泛函理论建模和对肝细胞癌细胞系的抗氧化和细胞毒性评估 (Hamama et al., 2017)。

晶体结构分析

分析了 2-异丙基-5-甲基环己基 5-乙酰氧基-1,3-氧硫杂环己烷-2-羧酸酯的晶体结构,揭示了它的构象和分子间相互作用,其中包括在晶体结构中形成链的相对强、短和线性的 C—H⋯O 氢键 (Dutkiewicz et al., 2009)。

抗 HIV 剂前体的级联合成

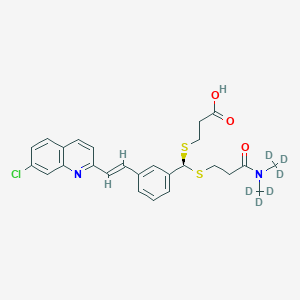

使用多酶级联方案合成了对映纯的 (2R,5R)-1,3-氧硫杂环己烷,从而产生了拉米夫定等抗 HIV 剂的关键前体 (Ren et al., 2019)。

属性

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14+,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUPOLQFLIRYEQ-QPVMMRRFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)OC(=O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652627 |

Source

|

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

CAS RN |

147126-65-6 |

Source

|

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)